

# Allyl phenyl selenide molecular structure and formula

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## Compound of Interest

Compound Name: *Allyl phenyl selenide*

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An In-depth Technical Guide to **Allyl Phenyl Selenide**: Molecular Structure, Properties, and Reactivity

## Introduction

Organoselenium compounds have emerged as a significant class of molecules in organic synthesis, materials science, and medicinal chemistry due to the unique properties of the selenium atom.<sup>[1]</sup> Characterized by a carbon-selenium bond, these compounds exhibit distinct reactivity compared to their sulfur and oxygen counterparts, owing to selenium's moderate electronegativity, larger atomic radius, and ability to exist in various oxidation states.<sup>[1]</sup> Among this versatile family, **allyl phenyl selenide** stands out as a crucial model substrate. Its structure, incorporating both a reactive allyl group and a phenylseleno moiety, makes it an ideal candidate for investigating a wide array of chemical transformations and for serving as a versatile synthetic intermediate.<sup>[1]</sup> This guide provides a comprehensive overview of the molecular structure, formula, spectroscopic properties, synthesis, and key reactivity of **allyl phenyl selenide** for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**Allyl phenyl selenide**, with the IUPAC name prop-2-enylselanylbenzene, is structurally composed of a phenyl group and an allyl group linked by a selenium atom.<sup>[2]</sup> This structure is fundamental to its chemical behavior, particularly the reactivity associated with the allylic position and the selenium center.

Table 1: Molecular Properties and Identifiers of **Allyl Phenyl Selenide**

Property	Value	Reference(s)
Molecular Formula	<b>C<sub>9</sub>H<sub>10</sub>Se</b>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	197.15 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	prop-2-enylselanylbenzene	<a href="#">[2]</a>
CAS Number	14370-82-2	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.308 g/mL at 20 °C	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
InChI	InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2	<a href="#">[2]</a> <a href="#">[7]</a>
InChIKey	HGVAUOKQFBXKDV-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a>

| SMILES | C=CC[Se]C1=CC=CC=C1 | [\[2\]](#)[\[7\]](#) |

When handling, it is important to note that while pure **allyl phenyl selenide** is not excessively malodorous, it should be handled in a fume hood due to the general toxicity of organoselenium compounds.[\[5\]](#) It is stable indefinitely when stored in a freezer but will slowly decompose and turn yellow at room temperature in the presence of light, forming diphenyl diselenide.[\[5\]](#)

## Spectroscopic Characterization

The structure of **allyl phenyl selenide** has been elucidated through various spectroscopic techniques, which are crucial for its identification and characterization in experimental settings.

Table 2: Spectroscopic Data for **Allyl Phenyl Selenide**

Technique	Data	Reference(s)
$^1\text{H}$ NMR	(400 MHz, $\text{CDCl}_3$ ) $\delta$ 7.55-7.50 (m, 2H, Ar-H), 7.33-7.27 (m, 3H, Ar-H), 6.06-5.93 (m, 1H, -CH=CH <sub>2</sub> ), 5.02 (dq, 1H, J = 16.7, 1.4 Hz, -CH=CH <sub>2</sub> ), 4.97 (dt, 1H, J = 9.9, 0.9 Hz, -CH=CH <sub>2</sub> ), 3.57 (d, 1H, J = 7.2 Hz, -Se-CH <sub>2</sub> -)	[8]
$^{13}\text{C}$ NMR	(101 MHz, $\text{CDCl}_3$ ) $\delta$ 134.4 (CH=CH <sub>2</sub> ), 133.3 (Ar-CH), 129.9 (Ar-C), 128.9 (Ar-CH), 127.1 (Ar-CH), 116.8 (CH=CH <sub>2</sub> ), 30.7 (CH <sub>2</sub> SePh)	[8]

| HRMS (EI+) | Calculated for  $[\text{M}^+]$ : 197.9948; Found: 197.9951 |[8] |

## Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of **allyl phenyl selenide** shows an abundant molecular ion ( $\text{M}^+$ ) peak, confirming its molecular weight.[9] The fragmentation is dominated by  $\alpha$ -cleavage.[9] Notably, its EI mass spectrum also reveals ions corresponding to  $[\text{M} - \text{SeH}]^+$ ,  $[\text{M} - \text{CH}_3]^+$ , and  $[\text{M} - \text{C}_2\text{H}_4]^+$ , which are attributed to a Claisen rearrangement occurring in the ion source of the mass spectrometer prior to fragmentation.[9][10]

## Infrared (IR) Spectroscopy

While a specific, fully interpreted spectrum is not detailed in the provided literature, the expected characteristic IR absorptions for **allyl phenyl selenide** can be inferred from its functional groups. Key absorptions would include:

- Aromatic C-H stretching:  $\sim 3020\text{-}3100\text{ cm}^{-1}$
- Aliphatic C-H stretching:  $\sim 2850\text{-}2960\text{ cm}^{-1}$ [11]
- Alkene C=C stretching:  $\sim 1640\text{-}1680\text{ cm}^{-1}$ [11]

- Aromatic C=C stretching: Bands in the  $\sim 1450\text{-}1600\text{ cm}^{-1}$  region
- =C-H out-of-plane bending: Strong bands in the  $700\text{-}1000\text{ cm}^{-1}$  range, which can help identify the substitution pattern of the alkene.[\[11\]](#)

## Synthesis and Reactivity

**Allyl phenyl selenide** is a valuable building block in organic synthesis, accessible through several reliable methods.

## Experimental Protocol: Synthesis via Nucleophilic Substitution

One of the most common and effective methods for synthesizing **allyl phenyl selenide** is the  $S_N2$  reaction between an allyl halide and a selenophenolate anion.[\[1\]](#) This protocol is adapted from general procedures for selenide synthesis.[\[1\]](#)[\[5\]](#)

Objective: To synthesize **allyl phenyl selenide** from benzeneselenol and allyl bromide.

Materials:

- Benzeneselenol ( $\text{C}_6\text{H}_5\text{SeH}$ )
- Allyl bromide ( $\text{CH}_2=\text{CHCH}_2\text{Br}$ )
- Sodium hydroxide (NaOH) or Sodium borohydride ( $\text{NaBH}_4$ ) for deprotonation/reduction
- Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent
- Diethyl ether or Dichloromethane for extraction
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard glassware for inert atmosphere reaction, extraction, and purification

Procedure:

- **Preparation of Phenylselenolate:** Diphenyl diselenide can be reduced to sodium phenylselenolate using a reducing agent like  $\text{NaBH}_4$ . Alternatively, benzeneselenol can be deprotonated with a base like  $\text{NaOH}$ . For the latter, dissolve benzeneselenol (1 equivalent) in ethanol in a round-bottom flask under a nitrogen atmosphere.
- Add a solution of sodium hydroxide (1 equivalent) in ethanol to the flask. Stir the mixture at room temperature until a clear, homogeneous solution of sodium phenylselenolate ( $\text{C}_6\text{H}_5\text{SeNa}$ ) is formed.
- **Nucleophilic Substitution:** To the freshly prepared solution of sodium phenylselenolate, add allyl bromide (1.1 equivalents) dropwise via a syringe at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (benzeneselenol or diphenyl diselenide) is consumed.
- **Work-up:** Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and transfer the mixture to a separatory funnel.
- **Extraction and Drying:** Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic solution in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **allyl phenyl selenide**.

## Key Reactions

**Allyl phenyl selenide** is a precursor to several important transformations, primarily driven by the oxidation of the selenium atom.

**Oxidation and [2][9]-Sigmatropic Rearrangement:** The selenium atom in **allyl phenyl selenide** can be readily oxidized to a selenoxide using common oxidizing agents like hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) or meta-chloroperoxybenzoic acid (m-CPBA).[1] The resulting allyl phenyl selenoxide is a highly unstable intermediate that rapidly undergoes a concerted, pericyclic [2][9]-sigmatropic rearrangement.[1] This powerful transformation is a cornerstone of organoselenium chemistry, providing a stereocontrolled route to functionalized allylic alcohols.[1]



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Caption: Synthesis and key reactivity pathway of **allyl phenyl selenide**.

## Conclusion

**Allyl phenyl selenide** is a fundamentally important molecule in the field of organoselenium chemistry. Its well-defined structure and predictable reactivity have made it an invaluable tool for both synthetic applications and the study of complex reaction mechanisms like sigmatropic rearrangements.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and chemical behavior is essential for leveraging its potential in the creation of novel and complex molecular architectures.

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